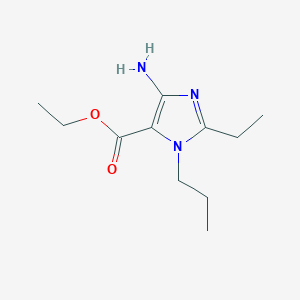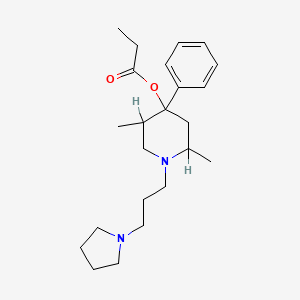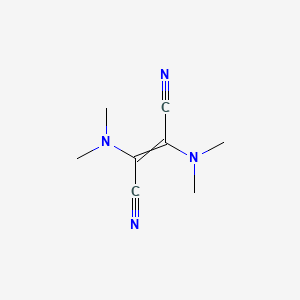
1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of 1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of alpha-halo ketones with ammonia or amines.
Amino nitrile synthesis: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods often involve the use of these synthetic routes under optimized conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or methanol, and catalysts such as palladium or nickel . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity . The compound can also form coordination complexes with metal ions, affecting their biological activity .
Comparación Con Compuestos Similares
1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester can be compared with other imidazole derivatives such as:
1-Methyl-1H-imidazole-5-carboxylic acid: This compound has a similar structure but with a methyl group instead of an ethyl ester group.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate: This compound has a hydroxyl group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
55747-09-6 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
ethyl 5-amino-2-ethyl-3-propylimidazole-4-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-4-7-14-8(5-2)13-10(12)9(14)11(15)16-6-3/h4-7,12H2,1-3H3 |
Clave InChI |
SBPKKJXHMJGIMR-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=NC(=C1C(=O)OCC)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)


![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)




